Home > Products > Screening Compounds P20366 > Lutetium oxodotreotide lu-177
Lutetium oxodotreotide lu-177 -

Lutetium oxodotreotide lu-177

Catalog Number: EVT-10919025
CAS Number:
Molecular Formula: C65H87LuN14O19S2
Molecular Weight: 1607.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lutetium oxodotreotide, specifically lutetium-177 oxodotreotide, is a radiopharmaceutical compound that combines the radionuclide lutetium-177 with the somatostatin analog oxodotreotide. This compound is primarily used in targeted radioligand therapy for treating metastatic gastroenteropancreatic neuroendocrine tumors. Lutetium-177 emits both beta and gamma radiation, making it suitable for therapeutic and diagnostic applications. Its development has marked significant progress in personalized medicine, particularly in oncology, since its first market authorization in 2018.

Source and Classification

Lutetium oxodotreotide is classified as a targeted radiopharmaceutical. It belongs to a category of drugs known as radioligands, which are designed to bind specifically to certain receptors on tumor cells. The active ingredient, lutetium-177, is produced via nuclear reactors or cyclotrons and is characterized by its half-life of approximately 6.64 days, allowing for effective dosing schedules in clinical settings. The compound is commercially known as Lutathera and has been authorized for use in various regions, including the European Union and the United States.

Synthesis Analysis

Methods and Technical Details

The synthesis of lutetium-177 oxodotreotide involves several key steps:

  1. Preparation of Lutetium-177: Lutetium-177 can be produced through neutron activation of ytterbium-176 or via cyclotron methods.
  2. Chelation Process: The lutetium ion is chelated with the oxodotreotide ligand using bifunctional chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). This process typically occurs under controlled pH conditions to ensure optimal binding efficiency.
  3. Radiolabeling: The radiolabeling reaction is often performed at room temperature or under mild heating conditions to achieve high radiochemical yields. For instance, studies have shown that using microwave heating can enhance yield and purity significantly.
  4. Purification: After synthesis, unreacted lutetium-177 and other impurities are removed using chromatographic techniques.

The synthesis can achieve radiochemical yields exceeding 99% under optimized conditions .

Molecular Structure Analysis

Structure and Data

Lutetium oxodotreotide exhibits a complex molecular structure where the lutetium ion is coordinated with the oxodotreotide ligand. The coordination number typically ranges from 8 to 9 due to the small ionic radius of lutetium (0.86–1.03 Å). The chemical formula for lutetium oxodotreotide can be represented as C29H36N6O10LuC_{29}H_{36}N_{6}O_{10}Lu, indicating the presence of carbon, hydrogen, nitrogen, oxygen atoms along with the lutetium ion.

The molecular weight of lutetium oxodotreotide is approximately 610 g/mol .

Chemical Reactions Analysis

Reactions and Technical Details

Lutetium oxodotreotide undergoes specific reactions upon administration:

  1. Binding to Somatostatin Receptors: The compound binds selectively to somatostatin receptor subtype 2 (SSTR2) which is overexpressed in neuroendocrine tumors.
  2. Internalization: Once bound to the receptor, the complex is internalized into the tumor cells, allowing for localized delivery of radiation.
  3. Decay Process: Lutetium-177 decays primarily by beta emission to stable hafnium-177 while emitting gamma photons useful for imaging.

These reactions facilitate targeted radiation therapy while minimizing damage to surrounding healthy tissues .

Mechanism of Action

Process and Data

The mechanism of action of lutetium oxodotreotide involves:

  1. Targeting Tumor Cells: The high affinity of oxodotreotide for somatostatin receptors allows it to bind specifically to tumor cells expressing these receptors.
  2. Radiation Delivery: Upon internalization, beta particles emitted by lutetium-177 induce cytotoxic effects on cancer cells through ionization processes that damage cellular DNA.
  3. Therapeutic Efficacy: Clinical studies have demonstrated improved progression-free survival rates in patients treated with this compound compared to standard therapies .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lutetium oxodotreotide possesses several notable physical and chemical properties:

  • Appearance: Typically presented as a clear colorless solution.
  • Solubility: Soluble in water; stability can vary based on pH levels.
  • Half-Life: Approximately 6.64 days, facilitating manageable dosing intervals.
  • Radiation Emission: Emits beta radiation (maximum energy ~0.5 MeV) suitable for therapeutic applications alongside gamma photons for imaging .

These properties make it an effective agent for targeted therapy while reducing systemic toxicity.

Applications

Scientific Uses

Lutetium oxodotreotide has several important applications in medicine:

  1. Oncology Treatment: It is primarily used for treating unresectable or metastatic gastroenteropancreatic neuroendocrine tumors in adults.
  2. Radiotheranostics: The combination of therapeutic and diagnostic capabilities allows for personalized treatment approaches tailored to individual patient needs.
  3. Clinical Trials: Ongoing research continues to explore its efficacy in various cancers beyond neuroendocrine tumors, including prostate cancer with formulations like [177Lu]Lu-PSMA-617 .
Introduction to Lutetium Oxodotreotide Lu-177 in Targeted Radionuclide Therapy

Historical Development and Regulatory Milestones in Peptide Receptor Radionuclide Therapy

The evolution of Lutetium Oxodotreotide Lu-177 (also designated as Lutetium-177 DOTA-TATE or Lutetium-177 oxodotreotide) represents a paradigm shift in neuroendocrine tumor management. Peptide Receptor Radionuclide Therapy emerged in the 1990s with early attempts utilizing Indium-111 octreotide, but the field transformed significantly with the development of Lutetium-177 labeled somatostatin analogs. The pivotal advancement occurred through the covalent linkage of the beta-emitting radionuclide Lutetium-177 to the synthetic somatostatin analog Tyr3-octreotate (TATE) via the tetraazacyclododecane tetraacetic acid chelator. This molecular design enabled precise targeting of somatostatin receptor subtype 2 expressing tumors while facilitating stable radiometal incorporation [2] [4].

Regulatory authorization pathways demonstrate global recognition of clinical efficacy:

  • European Medicines Agency (2017): Granted approval for unresectable/metastatic, progressive, well-differentiated gastroenteropancreatic neuroendocrine tumors
  • United States Food and Drug Administration (January 2018): Approved for somatostatin receptor-positive gastroenteropancreatic neuroendocrine tumors encompassing foregut, midgut, and hindgut subtypes [5] [10]

Table: Pivotal Clinical Trials Supporting Regulatory Approvals

Trial NameDesignPopulationKey Efficacy Endpoints
NETTER-1 (Phase 3)Randomized, open-label, active-controlled (High-dose octreotide LAR)Progressive midgut neuroendocrine tumors (n=229)Progression-free survival hazard ratio: 0.21 (95% confidence interval 0.13–0.32); Objective response rate: 18% vs 3% [1] [10]
ERASMUS Medical Center Study (Phase 1/2)Single-arm, expanded access protocolAdvanced gastroenteropancreatic neuroendocrine tumors (n=360 subset)Objective response rate: 16% including complete responses [8] [10]

The NETTER-1 trial provided level 1 evidence for superior progression-free survival (median not reached versus 8.5 months) and quality of life metrics compared to high-dose somatostatin analog therapy alone. This multinational investigation established the therapeutic standard for progressive, well-differentiated midgut neuroendocrine tumors [1] [6]. Subsequent real-world evidence studies including the REAL-LU registry (NCT04727723) have corroborated these findings in heterogeneous clinical practice populations across Italy, demonstrating applicability beyond stringent trial inclusion criteria [8].

Role of Somatostatin Receptor Targeting in Neuroendocrine Tumor Management

Somatostatin receptor targeting forms the molecular foundation for Lutetium Oxodotreotide Lu-177 therapeutic efficacy. Neuroendocrine tumors exhibit heterogeneous overexpression of somatostatin receptor subtypes, particularly somatostatin receptor subtype 2, which occurs in >80% of well-differentiated gastroenteropancreatic neuroendocrine tumors. This pathophysiological phenomenon enables tumor-selective radiopharmaceutical accumulation [1] [3]. The biological rationale encompasses:

  • Receptor-Mediated Internalization: Upon ligand binding, the somatostatin receptor subtype 2-ligand complex undergoes rapid endocytosis, transporting the radionuclide into the tumor cytosol
  • Radiation-Induced Cytotoxicity: Localized emission of Lutetium-177 beta particles (maximum energy 0.49 megaelectronvolts, tissue penetration 0.2–2 millimeters) generates DNA double-strand breaks via free radical formation
  • Bystander Effect: Crossfire irradiation reaches neighboring somatostatin receptor-negative malignant cells within the tumor microenvironment [2] [4] [9]

The theranostic paradigm integrates diagnostic imaging with therapeutic applications. Gallium-68 DOTA-TATE positron emission tomography provides quantitative somatostatin receptor subtype 2 expression profiling, enabling patient selection for subsequent Lutetium-177 DOTA-TATE therapy. This approach ensures treatment is restricted to tumors demonstrating adequate target density (Krenning score ≥2), optimizing therapeutic index while minimizing futile interventions [1] [4]. Clinical validation comes from the NETTER-1 trial, where eligibility mandated somatostatin receptor avidity exceeding normal hepatic uptake, confirming target engagement as a prerequisite for clinical benefit [1] [10].

The pathophysiological basis for somatostatin receptor targeting extends beyond mechanical radiation delivery. Neuroendocrine tumors frequently exhibit hypersecretion of bioactive amines and peptides (serotonin, gastrin, vasoactive intestinal peptide) causing debilitating hormonal syndromes. Lutetium Oxodotreotide Lu-177 demonstrates dual mechanisms: direct cytotoxic effects supplemented by biochemical control through somatostatin receptor-mediated inhibition of hormonal secretion pathways. This multifactorial activity translates to improved symptom control and quality of life metrics as documented in prospective quality of life substudies [3] [4].

Mechanistic Classification Within Radiolabeled Somatostatin Analogues

Lutetium Oxodotreotide Lu-177 occupies a distinct mechanistic niche within the radiolabeled somatostatin analogue spectrum, differentiated by both molecular structure and physical properties. The structural components comprise:

  • Peptide backbone: Tyr3-octreotate (molecular weight approximately 1,465 daltons) exhibiting nine-fold higher somatostatin receptor subtype 2 affinity compared to octreotide-based conjugates
  • Macrocyclic chelator: 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid forming stable coordination bonds with Lutetium-177
  • Radionuclide: Lutetium-177 (half-life 6.647 days) emitting both therapeutic beta particles (maximum penetration 2 millimeters) and diagnostic gamma photons (113 kiloelectronvolts and 208 kiloelectronvolts) [2] [4] [9]

Table: Comparative Profile of Therapeutic Radiolabeled Somatostatin Analogues

CharacteristicLutetium-177 DOTA-TATEYttrium-90 DOTA-TOCLutetium-177 DOTA-TOC
Radionuclide EmissionBeta + gammaPure betaBeta + gamma
Maximum Beta Energy0.49 megaelectronvolts2.27 megaelectronvolts0.49 megaelectronvolts
Tissue Penetration0.2–2 millimetersUp to 11 millimeters0.2–2 millimeters
Somatostatin Receptor Subtype AffinitySomatostatin receptor subtype 2 > somatostatin receptor subtype 5Somatostatin receptor subtype 2 > somatostatin receptor subtype 5Somatostatin receptor subtype 2 > somatostatin receptor subtype 5
Imaging CapabilityYes (gamma emission)No (requires co-administered imaging agent)Yes
Chelator Stability Constantlog K = 23.9log K = 22.1log K = 23.9

Lutetium-177 provides unique theranostic advantages over alternative radionuclides. Unlike pure beta-emitters (Yttrium-90), its gamma emissions (113 kiloelectronvolts, 6.4% abundance; 208 kiloelectronvolts, 11% abundance) permit simultaneous post-therapeutic scintigraphy for biodistribution verification and dosimetry calculations. Compared to higher-energy isotopes, its relatively low beta energy (maximum 0.49 megaelectronvolts) concentrates radiation exposure within small tumor nodules while sparing adjacent healthy tissues, particularly critical for renal and bone marrow protection [2] [9].

The molecular optimization of the peptide component enhances tumor selectivity. Octreotate differs structurally from first-generation octreotide by replacement of the C-terminal threoninol with threonine, conferring enhanced somatostatin receptor subtype 2 binding affinity (half-maximal inhibitory concentration approximately 1.5 nanomolar versus 22 nanomolar for octreotide). This modification increases tumor radiation absorbed dose by 2.3-fold compared to octreotide-based radioconjugates in preclinical models, translating to superior clinical response rates [2] [4]. The internalization efficiency following receptor binding directly correlates with intracellular radiation deposition, making octreotate the preferred vector for Lutetium-177 delivery [4] [9].

Contemporary classification systems position Lutetium Oxodotreotide Lu-177 as a first-in-class radioligand therapy rather than conventional chemotherapy. Its mechanism operates through crosslinking DNA via localized irradiation rather than enzymatic inhibition or receptor blockade. This mechanistic distinction necessitates specialized treatment protocols including renal protective amino acid infusions to competitively inhibit proximal tubular radiopeptide reabsorption, acknowledging the critical role of physiological handling in therapeutic safety and efficacy [2] [4].

Properties

Product Name

Lutetium oxodotreotide lu-177

IUPAC Name

2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium(3+)

Molecular Formula

C65H87LuN14O19S2

Molecular Weight

1607.6 g/mol

InChI

InChI=1S/C65H90N14O19S2.Lu/c1-38(80)56-64(96)73-51(63(95)75-57(39(2)81)65(97)98)37-100-99-36-50(72-59(91)47(28-40-10-4-3-5-11-40)68-52(83)32-76-20-22-77(33-53(84)85)24-26-79(35-55(88)89)27-25-78(23-21-76)34-54(86)87)62(94)70-48(29-41-15-17-43(82)18-16-41)60(92)71-49(30-42-31-67-45-13-7-6-12-44(42)45)61(93)69-46(58(90)74-56)14-8-9-19-66;/h3-7,10-13,15-18,31,38-39,46-51,56-57,67,80-82H,8-9,14,19-30,32-37,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,91)(H,73,96)(H,74,90)(H,75,95)(H,84,85)(H,86,87)(H,88,89)(H,97,98);/q;+3/p-3/t38-,39-,46+,47-,48+,49-,50+,51+,56+,57+;/m1./s1

InChI Key

MXDPZUIOZWKRAA-UZOALHFESA-K

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(C(C)O)C(=O)O)O.[Lu+3]

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)N[C@@H]([C@@H](C)O)C(=O)O)O.[Lu+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.